molecular formula C24H27ClN4O2 B2930335 2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride CAS No. 1217026-58-8

2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride

Cat. No.: B2930335
CAS No.: 1217026-58-8
M. Wt: 438.96
InChI Key: HOHIRPAHDCXTSR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Insecticidal Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potentials. These compounds exhibited significant activity against Pseudococcidae insects and showed antimicrobial properties against selected microorganisms, highlighting their potential in agricultural and medical fields for controlling pests and bacterial infections (Deohate & Palaspagar, 2020).

Anticancer Properties

Several studies have explored the anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrated potent anticancer activities in vitro, particularly against human breast adenocarcinoma and other cancer cell lines. The structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence their biological activities, suggesting their potential as therapeutic agents in cancer treatment (Abdellatif et al., 2014).

Antiprotozoal and Anti-inflammatory Activities

Pyrazolo[1,5-a]pyrimidines have also been evaluated for their antiprotozoal and anti-inflammatory activities. The synthesis of novel derivatives in this class showed promising results against specific protozoan parasites and exhibited anti-inflammatory effects in animal models. These findings indicate the potential use of pyrazolo[1,5-a]pyrimidine derivatives in developing new treatments for protozoal infections and inflammatory diseases.

Modulation of Serotonin Receptors

Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent serotonin 5-HT6 receptor antagonists. The study of these compounds contributes to understanding the modulation of serotonin receptors, which is crucial in developing treatments for neurological disorders, including depression and anxiety (Ivachtchenko et al., 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These enzymes play crucial roles in various biological processes, including inflammation and cell signaling.

Biochemical Pathways

The compound affects several biochemical pathways through its interaction with its targets. For instance, the ALOX enzymes are involved in the metabolism of arachidonic acid, a key player in inflammatory responses. By modulating the activity of these enzymes, the compound can potentially influence inflammatory processes .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use. For instance, if used as an anti-inflammatory agent, it could potentially reduce inflammation by inhibiting the activity of the ALOX enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2.ClH/c1-14-9-15(2)11-19(10-14)26-22-12-16(3)25-24-17(4)23(27-28(22)24)18-7-8-20(29-5)21(13-18)30-6;/h7-13,26H,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHIRPAHDCXTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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